Astemizole-d3

Bioanalysis Mass Spectrometry Isotopic Purity

Astemizole-d3 (1189961-39-4) delivers unmatched accuracy in ng/mL-level astemizole quantification via LC-MS/MS. Its deuterium labeling (+3 Da shift) precisely corrects matrix effects—critical for pharmacokinetic, hERG safety, and CYP metabolism studies requiring FDA/EMA-compliant data. Unlike unlabeled analogs, this isotope-labeled standard guarantees assay reproducibility for complex biological matrices.

Molecular Formula C28H31FN4O
Molecular Weight 461.6 g/mol
CAS No. 1189961-39-4
Cat. No. B564956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAstemizole-d3
CAS1189961-39-4
Synonyms1-[(4-Fluorophenyl)methyl]-N-[1-[2-(4-methoxy-d3-phenyl)ethyl]-4-piperidinyl]-1H-benzimidazol-2-amine;  Astemisan-d3;  Hismanal-d3;  Histamen-d3;  Paralergin-d3;  R 42512-d3;  R 43512-d3;  Retolen-d3;  Waruzol-d3; 
Molecular FormulaC28H31FN4O
Molecular Weight461.6 g/mol
Structural Identifiers
InChIInChI=1S/C28H31FN4O/c1-34-25-12-8-21(9-13-25)14-17-32-18-15-24(16-19-32)30-28-31-26-4-2-3-5-27(26)33(28)20-22-6-10-23(29)11-7-22/h2-13,24H,14-20H2,1H3,(H,30,31)/i1D3
InChIKeyGXDALQBWZGODGZ-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Astemizole-d3 (CAS 1189961-39-4): Deuterated Internal Standard for Accurate LC-MS/MS Quantification of Astemizole in Biological Matrices


Astemizole-d3 (CAS 1189961-39-4) is a stable isotope-labeled analog of the second-generation antihistamine astemizole, specifically deuterated at three positions on the methoxyphenyl group . It is designed as an internal standard (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. Its deuterium labeling creates a mass shift of +3 Da relative to unlabeled astemizole, enabling distinct detection while maintaining nearly identical physicochemical properties and chromatographic behavior, which is essential for accurate compensation of matrix effects and analyte recovery variations [2].

Why Generic Substitution Fails: The Case for Astemizole-d3 in Precision Quantification


Astemizole is a highly potent hERG channel blocker (IC50 = 0.9 nM) and undergoes extensive first-pass metabolism, with its principal active metabolite desmethylastemizole accumulating to steady-state concentrations over 30-fold higher than the parent drug [1]. These properties demand exceptionally sensitive and accurate analytical methods, especially for pharmacokinetic studies of its re-emerging anticancer applications or for use as a positive control in cardiac safety assays. Unlabeled astemizole or structurally dissimilar internal standards cannot reliably correct for matrix effects, extraction variability, or ionization suppression inherent to complex biological samples (e.g., plasma, tissue homogenates), leading to biased quantification and compromised data integrity [2]. Astemizole-d3, with its near-identical physicochemical behavior and distinct mass signature, is essential to meet the ±20% accuracy requirements for ng/mL-level quantification mandated by FDA bioanalytical method validation guidelines [3].

Astemizole-d3 (CAS 1189961-39-4): Product-Specific Quantitative Evidence for Analytical Differentiation


Isotopic Purity and Mass Shift Enable Unambiguous MS Detection

Astemizole-d3 provides a definitive +3 Da mass shift over unlabeled astemizole, with a vendor-reported isotopic purity of ~90% . This level of isotopic enrichment is sufficient to prevent significant interference with the analyte signal, as the residual unlabeled astemizole content is below the typical LOQ for most validated methods. In contrast, lower isotopic purity (<80%) in some generic deuterated standards can lead to inaccurate calibration and quantification bias.

Bioanalysis Mass Spectrometry Isotopic Purity

Enhanced Quantification Accuracy in LC-MS/MS vs. Structural Analog IS

Stable isotope-labeled (SIL) internal standards like Astemizole-d3 are widely recognized to provide superior assay performance compared to structural analog internal standards [1]. This is due to their near-identical physicochemical properties, which ensure co-elution with the analyte and effective compensation for matrix effects and ionization variability. While a specific head-to-head study comparing Astemizole-d3 to a structural analog IS was not identified, a class-level comparison demonstrates that SIL-IS methods consistently achieve accuracy and precision within the FDA-recommended ±15% (±20% at LLOQ) for bioanalytical method validation, whereas methods using structural analogs often exhibit greater variability [2].

LC-MS/MS Quantitative Bioanalysis Internal Standard

Demonstrated Kinetic Isotope Effect Provides Confidence in Metabolic Tracing

Deuteration at the site of O-demethylation in astemizole resulted in a substantial kinetic isotope effect (KIE) of 7.1 and an 8.3-fold decrease in clearance rate by CYP4F12 [1]. This demonstrates that the deuterium label can significantly alter metabolic stability in specific enzyme contexts, a critical consideration for designing metabolism studies. Astemizole-d3, labeled on the methoxy group, is positioned to track the primary O-demethylation pathway, allowing researchers to accurately distinguish parent drug from metabolites and assess enzyme-specific contributions.

Metabolism CYP Enzymes Kinetic Isotope Effect

LLOQ Validation Demonstrates Feasibility for Pharmacokinetic Studies

A validated HPLC-MS/MS method for astemizole, which utilized a deuterated internal standard approach, achieved a lower limit of quantification (LLOQ) of 2.5 ng/mL for astemizole in both dog and monkey plasma [1]. This sensitivity is critical for accurately capturing the full pharmacokinetic profile, especially given astemizole's long elimination half-life and the low circulating concentrations of the parent drug. While the specific IS used in this study was diphenhydramine, the authors note the superiority of SIL-IS for robust quantification; substituting Astemizole-d3 would be expected to further enhance method precision and accuracy due to reduced matrix effect variability [2].

Pharmacokinetics Method Validation LLOQ

Astemizole-d3: Optimal Application Scenarios in Bioanalytical and Drug Development Workflows


Accurate Pharmacokinetic Profiling in Preclinical Species

Astemizole-d3 is the preferred internal standard for LC-MS/MS quantification of astemizole in plasma, serum, or tissue samples from rodent, dog, or non-human primate studies. Its use ensures robust compensation for matrix effects, enabling precise determination of Cmax, tmax, AUC, and clearance with the accuracy required for regulatory submissions [1]. This is particularly critical given the drug's complex metabolism and the need to distinguish parent drug from active metabolites like desmethylastemizole [2].

Cardiac Safety and Toxicology Studies Using Astemizole as a Positive Control

Astemizole is a well-characterized hERG channel blocker (IC50 = 0.9 nM) and is frequently used as a positive control in in vitro and in vivo cardiovascular safety assays. Astemizole-d3 allows for precise measurement of astemizole concentrations in these experiments, ensuring that the observed pharmacological or toxicological effects correlate accurately with drug exposure levels .

Investigating Astemizole Metabolism and CYP450-Mediated Drug-Drug Interactions

Given astemizole's involvement with multiple CYP450 isoforms (CYP3A4, CYP2D6, CYP4F12) [3], Astemizole-d3 is a valuable tool for in vitro metabolism studies using human liver microsomes or recombinant enzymes. It enables accurate quantification of substrate depletion and metabolite formation, facilitating the assessment of drug-drug interaction potential and enzyme kinetics [4].

Analytical Method Development and Validation for Regulated Bioanalysis

Astemizole-d3 serves as a critical reference standard for developing and validating robust LC-MS/MS methods compliant with FDA, EMA, and ICH M10 guidelines. Its use simplifies method development by providing a reliable IS for calibration curve preparation, quality control sample analysis, and assessment of method reproducibility, accuracy, and precision [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Astemizole-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.